molecular formula C15H18N2O3S B5341604 5-methoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

5-methoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B5341604
M. Wt: 306.4 g/mol
InChI Key: QSHVTPAORAUTAF-UHFFFAOYSA-N
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Description

5-methoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group, two methyl groups, and a pyridinylmethyl group attached to a benzenesulfonamide core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can be achieved through a multi-step process involving the following key steps:

    Nitration and Reduction: The starting material, 5-methoxy-2,4-dimethylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Pyridinylmethylation: The amine is then reacted with pyridine-4-carboxaldehyde under reductive amination conditions to introduce the pyridinylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-methoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar structure but different substituents.

    Sulfadiazine: Contains a pyrimidine ring instead of a pyridine ring.

    Sulfapyridine: Similar structure but lacks the methoxy group.

Uniqueness

5-methoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-8-12(2)15(9-14(11)20-3)21(18,19)17-10-13-4-6-16-7-5-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHVTPAORAUTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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